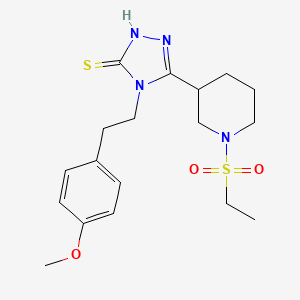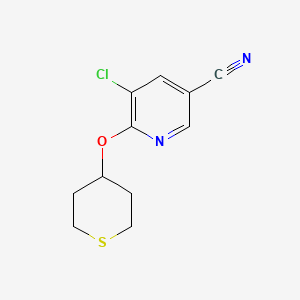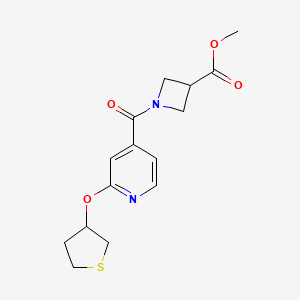![molecular formula C22H19FN4OS B2776990 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226444-47-8](/img/no-structure.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, also known as FPPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which have been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
Antimicrobial Activity
Research by Yurttaş et al. (2016) has shown that derivatives of the compound, specifically dithiocarbamate derivatives bearing thiazole/benzothiazole rings, exhibit significant antimicrobial activity against a variety of microorganism strains. This indicates the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).
Antitumor Activity
A study by Naito et al. (2005) focused on the synthesis and evaluation of 3-phenylpiperazinyl-1-trans-propenes and related compounds for their cytotoxic activity against several tumor cell lines. Compounds with specific substituents showed potent antitumor activity, suggesting the therapeutic potential of these molecules in cancer treatment (Naito et al., 2005).
Antibacterial Evaluation
Sunduru et al. (2011) synthesized novel 8-fluoro Norfloxacin derivatives, incorporating piperazinyl derivatives with 1,3,5-triazine and pyrimidine, and evaluated their antibacterial activity. These compounds showed increased potency against methicillin-resistant and vancomycin-resistant Staphylococcus aureus, highlighting their potential as antibacterial agents (Sunduru et al., 2011).
5-HT2 Antagonist Activity
Watanabe et al. (1992) prepared a series of compounds with a 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, testing them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific derivatives exhibited potent 5-HT2 antagonist activity, indicating their potential in treating disorders related to serotonin imbalance (Watanabe et al., 1992).
Mécanisme D'action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can disrupt nucleotide synthesis and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a disruption in the regulation of adenosine function . This can have various molecular and cellular effects, depending on the specific cellular context.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(2-fluorophenyl)piperazine, which is then reacted with 2-bromo-5-nitrothiophene to form the second intermediate, 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene. This intermediate is then reduced and cyclized to form the final product.", "Starting Materials": [ "2-fluoroaniline", "piperazine", "2-bromo-5-nitrothiophene", "phenylacetic acid", "thionyl chloride", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorophenyl)piperazine by reacting 2-fluoroaniline with piperazine in ethanol under reflux conditions.", "Step 2: Synthesis of 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene by reacting 2-(2-fluorophenyl)piperazine with 2-bromo-5-nitrothiophene in acetic acid and thionyl chloride.", "Step 3: Reduction of the nitro group in 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene using sodium borohydride in ethanol.", "Step 4: Cyclization of the reduced intermediate in step 3 with phenylacetic acid in the presence of sodium hydroxide to form the final product, 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one." ] } | |
| 1226444-47-8 | |
Formule moléculaire |
C22H19FN4OS |
Poids moléculaire |
406.48 |
Nom IUPAC |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19FN4OS/c23-17-8-4-5-9-18(17)26-10-12-27(13-11-26)22-24-19-16(15-6-2-1-3-7-15)14-29-20(19)21(28)25-22/h1-9,14H,10-13H2,(H,24,25,28) |
Clé InChI |
CFSUXHMVZLDFCU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[4-(3H-Benzimidazole-5-carbonyl)piperazin-1-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2776908.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2776912.png)






![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)
![N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide](/img/structure/B2776927.png)
![2-[(3-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2776928.png)
![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)
![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)
